[3-(2-chlorophenyl)-5-isoxazolyl]methanol [3-(2-chlorophenyl)-5-isoxazolyl]methanol
Brand Name: Vulcanchem
CAS No.: 438565-33-4
VCID: VC21302101
InChI: InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
SMILES: C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

[3-(2-chlorophenyl)-5-isoxazolyl]methanol

CAS No.: 438565-33-4

Cat. No.: VC21302101

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-chlorophenyl)-5-isoxazolyl]methanol - 438565-33-4

Specification

CAS No. 438565-33-4
Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name [3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol
Standard InChI InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
Standard InChI Key SSRHWYXRRHPGRM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl

Introduction

Chemical Identity and Structure

[3-(2-Chlorophenyl)-5-isoxazolyl]methanol is an isoxazole-based compound characterized by a 5-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. Its structure features a 2-chlorophenyl substituent at the 3-position of the isoxazole ring and a hydroxymethyl (CH₂OH) group at the 5-position . This compound is also known as 5-Isoxazolemethanol,3-(2-chlorophenyl)- in chemical nomenclature systems .

The compound is identified by its unique Chemical Abstracts Service (CAS) registry number 438565-33-4, which serves as its primary identifier in chemical databases and scientific literature . Its molecular formula is C₁₀H₈ClNO₂, corresponding to a molecular weight of 209.629 g/mol .

Physicochemical Properties

The fundamental physicochemical properties of [3-(2-Chlorophenyl)-5-isoxazolyl]methanol are summarized in the following table:

PropertyValueSource
CAS Number438565-33-4
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.629-209.63 g/mol
Density1.339 g/cm³
AppearanceNot available in literature-
Purity (Commercial)95.0% (typical)

The compound's relatively moderate molecular weight and the presence of both hydrophilic (hydroxymethyl) and hydrophobic (2-chlorophenyl) groups suggest balanced physicochemical properties that may contribute to its potential utility in various chemical and biological applications.

Structural Features and Chemical Reactivity

The structural architecture of [3-(2-Chlorophenyl)-5-isoxazolyl]methanol confers specific chemical properties that influence its reactivity patterns and potential applications.

Key Structural Elements

The molecule contains several important structural features:

  • A 5-membered isoxazole heterocyclic core with adjacent oxygen and nitrogen atoms, contributing to its aromatic character and electronic distribution

  • A 2-chlorophenyl substituent at position 3, introducing steric bulk and potential for halogen bonding interactions

  • A hydroxymethyl group at position 5, providing a reactive functional handle for further derivatization

Functional Group Reactivity

The hydroxymethyl group represents the primary reactive site in the molecule, potentially undergoing various transformations typical of primary alcohols:

  • Oxidation to corresponding aldehydes or carboxylic acids

  • Esterification with carboxylic acids

  • Conversion to leaving groups (e.g., mesylates, tosylates) for nucleophilic substitution

  • Protection/deprotection chemistry for synthetic applications

Relationship to Other Isoxazole Derivatives

[3-(2-Chlorophenyl)-5-isoxazolyl]methanol shares structural similarities with other bioactive isoxazole compounds, particularly those featuring 2-chlorophenyl substituents at the 3-position of the isoxazole ring.

Comparison with Related Compounds

A series of related compounds, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, have been synthesized and evaluated for biological activities . These compounds differ from [3-(2-Chlorophenyl)-5-isoxazolyl]methanol in several aspects:

  • They contain a methyl group at position 5 rather than a hydroxymethyl group

  • They possess a carboxamide functionality at position 4

  • The amide moiety is further functionalized with various aromatic substituents

The structural differences would be expected to confer distinct physicochemical properties and biological activities compared to [3-(2-Chlorophenyl)-5-isoxazolyl]methanol.

Structural-Activity Insights

Research on related isoxazole derivatives suggests that the 3-(2-chlorophenyl) moiety plays a significant role in determining biological activity. For instance, compounds 2d and 2e in the isoxazole-carboxamide series demonstrated notable cytotoxic activity against Hep3B liver cancer cells (IC₅₀ ≈ 23 μg/ml) and HeLa cervical cancer cells (IC₅₀ = 15.48 μg/ml) .

While these findings cannot be directly extrapolated to [3-(2-Chlorophenyl)-5-isoxazolyl]methanol due to structural differences, they suggest potential directions for investigating its biological properties.

Current Research Status and Limitations

The available scientific literature on [3-(2-Chlorophenyl)-5-isoxazolyl]methanol appears limited, with most information focusing on basic chemical identity rather than detailed research findings. This represents a significant gap in knowledge that presents opportunities for further investigation.

Knowledge Gaps

Several important aspects remain under-explored:

  • Detailed physicochemical characterization (solubility profiles, stability data)

  • Optimized synthetic routes and scale-up procedures

  • Comprehensive biological activity screening

  • Structure-activity relationships compared to related compounds

  • Potential applications beyond those that can be inferred from structural features

Research Opportunities

These knowledge gaps suggest multiple directions for future research:

  • Comprehensive physicochemical characterization studies

  • Development of efficient synthetic methodologies

  • Biological activity screening against diverse targets

  • Generation of derivative libraries through functionalization of the hydroxymethyl group

  • Exploration of applications in catalysis, materials science, or other fields

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